molecular formula C5H6O4 B106260 5-Oxotetrahydrofuran-2-carboxylic acid CAS No. 4344-84-7

5-Oxotetrahydrofuran-2-carboxylic acid

Cat. No.: B106260
CAS No.: 4344-84-7
M. Wt: 130.1 g/mol
InChI Key: QVADRSWDTZDDGR-UHFFFAOYSA-N
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Description

5-Oxotetrahydrofuran-2-carboxylic acid (CAS 4344-84-7) is a γ-lactone carboxylic acid with the molecular formula C₅H₆O₄ (average mass: 130.10 g/mol) . It is also known as 2-hydroxyglutaric acid γ-lactone or carboxybutyrolactone and exists in enantiomeric forms: (S)- and (R)-configurations . This compound is notable for its diverse biological and synthetic roles:

  • Natural Occurrence: Detected in fungal isolates (Beauveria bassiana TM and BbI8) as a derivative of bassialone, an antimicrobial metabolite . Its absence in the BR fungal isolate correlates with reduced virulence .
  • Plant Metabolite: Identified as a discriminant compound in tamarillo cultivars (Solanum betaceum) and aromatic rice, where it contributes to metabolic profiling .
  • Synthetic Applications: Key intermediate in organic synthesis, e.g., total synthesis of hemerocallisamine I and microwave-assisted 1,3-dipolar cycloaddition reactions to generate bioactive derivatives .
  • Biological Activity: The (S)-enantiomer exhibits anticancer activity by inhibiting mitochondrial glutamate production, promoting apoptosis in wild-type p53 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Oxotetrahydrofuran-2-carboxylic acid can be synthesized through the oxidation of tetrahydrofuran derivatives. One common method involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of tetrahydrofuran derivatives in the presence of a suitable catalyst. The reaction conditions are optimized to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Oxotetrahydrofuran-2-carboxylic acid is used as a building block in organic synthesis. It is involved in the synthesis of various heterocyclic compounds and serves as an intermediate in the production of pharmaceuticals .

Biology: In biological research, this compound is used to study metabolic pathways involving γ-lactones and carboxylic acids. It is also used in the synthesis of biologically active molecules .

Medicine: It is being investigated for its role in the synthesis of drug candidates targeting various diseases .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It serves as a precursor for the synthesis of various industrial chemicals .

Mechanism of Action

The mechanism of action of 5-Oxotetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes involved in the metabolism of γ-lactones and carboxylic acids. The compound undergoes enzymatic transformations that lead to the formation of biologically active metabolites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Gamma Lactones and Derivatives

Table 1: Structural and Functional Comparison

Compound Name Structure Molecular Weight (g/mol) Key Features Biological/Synthetic Role Source/Reference
5-Oxotetrahydrofuran-2-carboxylic acid γ-Lactone with carboxylic acid 130.10 Antifungal, anticancer, plant/fungal metabolite Beauveria bassiana, tamarillo, synthesis
This compound ethyl ester Ethyl ester derivative 158.15 Volatile oxidation product in oils, chemical intermediate Lipid oxidation byproduct (Aoil)
Levoglucosan (1,6-anhydro-α-D-glucopyranose) Anhydrosugar 162.14 Insecticidal activity against cutworm larvae Fungal pyrolysis product
(2S,3R)-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75) Octyl-substituted γ-lactone 298.37 Anticancer agent targeting fatty acid synthase Synthetic derivative
Tetrahydrofuran-2-carboxylic acid Simple tetrahydrofuran carboxylic acid 116.11 Chemical intermediate, lacks lactone ring Synthetic precursor

Key Observations :

  • Functional Groups : The carboxylic acid and lactone moieties in this compound enable diverse reactivity, distinguishing it from simpler analogs like tetrahydrofuran-2-carboxylic acid .
  • Biological Specificity : The ethyl ester derivative lacks direct pharmacological activity but serves as a marker for lipid oxidation in oils . In contrast, C75’s octyl chain enhances its anticancer potency via fatty acid synthase inhibition .
  • Natural vs. Synthetic Roles : While levoglucosan is insecticidal and naturally derived from fungal bio-oils, this compound is both a natural metabolite and a synthetic building block .

Metabolic and Functional Analogs

Table 2: Metabolic Role Comparison

Compound Metabolic Context Significance Organism/Source
This compound Discriminant metabolite in fungal isolates Indicates virulence in B. bassiana; absent in less virulent BR isolate Fungi, plants
Maleic acid Organic acid in tamarillo cultivars Differentiates tissue types; lacks lactone structure Solanum betaceum
2-Hydroxyglutaric acid Open-chain form of the lactone Linked to oncometabolite roles in cancer; interconverts with lactone form Synthetic, mammalian

Key Observations :

  • Metabolic Interconversion : this compound equilibrates with its open-chain form, 2-hydroxyglutaric acid, under physiological conditions . This duality is critical in cancer metabolism studies .
  • Ecological Significance : Its presence in B. bassiana isolates correlates with antimicrobial activity, whereas its absence in BR suggests metabolic pathway variations affecting virulence .

Data Tables

Table 3: Physicochemical Properties

Property This compound Ethyl Ester Derivative C75
Molecular Formula C₅H₆O₄ C₇H₁₀O₄ C₁₄H₂₂O₄
Melting Point 72°C (S-enantiomer) Not reported Not reported
Solubility Poor in water; soluble in MeOH, EtOAc Lipid-soluble Organic solvents

Biological Activity

5-Oxotetrahydrofuran-2-carboxylic acid (also known as γ-carboxy-γ-butyrolactone) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, particularly in stem cell research and cancer therapy.

  • Molecular Formula : C₅H₆O₄
  • Molecular Weight : 130.10 g/mol
  • CAS Number : 21461-84-7
  • Melting Point : 72 °C

Synthesis

The synthesis of this compound typically involves a microwave-assisted method, which enhances the yield and purity of the product. For example, a study demonstrated the efficient transformation of specific precursors into this compound with yields exceeding 70% using microwave irradiation .

Antimicrobial Effects

One of the notable biological activities of this compound is its antimicrobial effect. Research indicates that this compound can enhance the growth of Escherichia coli by approximately 44%, suggesting potential applications in microbiology and biotechnology .

Stem Cell Research

The compound has shown promise in stem cell research, where it may influence cellular differentiation and proliferation. The mechanisms underlying these effects are not fully elucidated but may involve modulation of signaling pathways crucial for stem cell maintenance and differentiation .

Cancer Therapeutics

In cancer research, derivatives of this compound have been evaluated for their therapeutic potential. A study involving prostate cancer cell lines demonstrated that certain derivatives could inhibit key survival pathways (e.g., p-AKT signaling) and induce cell death . The compound CS-IV-81, a derivative, exhibited cytotoxic effects with an IC50 around 30 µM across different time points, indicating its potential as a chemotherapeutic agent .

Study on Prostate Cancer Cells

In vitro studies on prostate cancer cells (LAPC4 and PC3) revealed that treatment with compounds derived from this compound led to significant changes in cell morphology and viability. The treated cells displayed rounded shapes and detachment from culture plates, indicative of increased apoptosis . Western blot analyses confirmed alterations in protein expressions associated with cell survival and proliferation.

Effect on Mitochondrial Function

Another investigation highlighted the impact of related compounds on mitochondrial function. A derivative (C75) was shown to impair mitochondrial fatty acid synthesis, leading to increased reactive oxygen species (ROS) levels and reduced cell viability. This suggests that compounds related to this compound could target mitochondrial pathways relevant in cancer metabolism .

Summary Table of Biological Activities

Activity TypeObservationsReference
AntimicrobialIncreased growth of E. coli by 44%
Stem Cell ResearchPotential influence on differentiation pathways
Cancer TherapeuticsInduced apoptosis in prostate cancer cells
Mitochondrial ImpactImpaired function leading to increased ROS

Properties

IUPAC Name

5-oxooxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVADRSWDTZDDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701015885
Record name 5-Oxotetrahydrofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701015885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4344-84-7
Record name 4344-84-7
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Record name 5-Oxotetrahydrofuran-2-carboxylic acid
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Record name 5-oxotetrahydrofuran-2-carboxylic acid
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Synthesis routes and methods

Procedure details

In 200 ml. of water is suspended 29.4 g. (0.2 M) of H.Glu.OH, and a solution of 16.8 g. (0.24 M) of sodium nitrite in 120 ml. of water and 120 ml. of 2N-H2SO4 are simultaneously added dropwise at room temperature over a period of about 90 minutes. The reaction mixture is allowed to stand for 12 hours. The water is distilled off under reduced pressure and hot acetone is added to the residue. The acetone is distilled off from the extract and the oily residue is purified by distillation under reduced pressure. The desired compound is obtained as a distillate between 170.0 and 175.0° C/O 5 mmHg. Yield 14.3 g. (55.0%); melting point: 50° C; optical rotation [α]D27 -11.4° (c=0.77, in 2N-NaOH).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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